molecular formula C6H16N2O B1586699 1,5-Bis(methylamino)-3-oxapentane CAS No. 2620-27-1

1,5-Bis(methylamino)-3-oxapentane

Cat. No.: B1586699
CAS No.: 2620-27-1
M. Wt: 132.2 g/mol
InChI Key: VXPJBVRYAHYMNY-UHFFFAOYSA-N
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Description

1,5-Bis(methylamino)-3-oxapentane is an organic compound with the molecular formula C6H16N2O It is a derivative of pentane, where two methylamino groups are attached to the first and fifth carbon atoms, and an oxygen atom is incorporated into the third carbon atom, forming an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(methylamino)-3-oxapentane can be synthesized through several synthetic routes. One common method involves the reaction of 1,5-dibromopentane with methylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylamino groups. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the substitution process.

Another synthetic route involves the use of 1,5-dichloropentane and methylamine. Similar to the dibromopentane route, this reaction also proceeds through nucleophilic substitution, with the chlorine atoms being replaced by methylamino groups. The reaction conditions are similar, with the use of a suitable solvent and elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(methylamino)-3-oxapentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amides.

    Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced derivatives.

    Substitution: The methylamino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of N-methylformamide or other amide derivatives.

    Reduction: Reduction can yield secondary amines or other reduced nitrogen-containing compounds.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1,5-Bis(methylamino)-3-oxapentane is utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

  • Example Reaction : It can participate in amide bond formation, which is crucial for creating peptide-like structures.

Biochemical Applications

The compound has shown promise in biochemical assays and as a probe in molecular biology. Its amino groups can interact with various biological targets, making it suitable for:

  • Enzyme Inhibition Studies : The compound's structure allows it to potentially inhibit specific enzymes involved in metabolic pathways.
  • Cell Culture : It has applications in bioprocessing and cell culture due to its solubility and compatibility with biological systems .

Material Science

This compound is explored for its role in developing new materials, particularly in the following areas:

  • Electrode Materials : Research indicates it can be used to create novel electrode materials that enhance the performance of electrochemical devices .
  • Polymer Chemistry : It may serve as a monomer or crosslinker in polymer synthesis, contributing to the development of advanced materials with tailored properties.

Case Study 1: CO₂ Scrubbing Processes

A study demonstrated the effectiveness of this compound in CO₂ scrubbing processes when combined with non-nucleophilic bases. The results indicated improved CO₂ absorption rates compared to traditional amines . The following table summarizes the CO₂ uptake performance:

SystemCO₂ Uptake (mmol/g)Desorption Rate (%)
Aniline/TMG2.585
This compound/TMG3.090

Case Study 2: Antimicrobial Activity

Preliminary studies have assessed the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented below:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest potential applications in developing antimicrobial agents .

Mechanism of Action

The mechanism of action of 1,5-bis(methylamino)-3-oxapentane involves its interaction with biological targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the active sites of these targets.

Comparison with Similar Compounds

1,5-Bis(methylamino)-3-oxapentane can be compared with other similar compounds, such as:

    1,5-Diaminopentane: Lacks the ether linkage and has two primary amino groups instead of methylamino groups.

    1,5-Bis(ethylamino)-3-oxapentane: Similar structure but with ethylamino groups instead of methylamino groups.

    1,5-Bis(methylamino)-3-oxapentanol: Contains a hydroxyl group in addition to the ether linkage and methylamino groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

1,5-Bis(methylamino)-3-oxapentane, also known by its CAS number 2620-27-1, is an organic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry. Understanding its biological activities is crucial for exploring its therapeutic potentials.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological properties. The presence of two methylamino groups enhances its ability to interact with biological targets.

Molecular Formula

  • Molecular Formula : C7H16N2O

Structural Characteristics

The structural characteristics include:

  • Amine Groups : These contribute to hydrogen bonding capabilities.
  • Oxygen Atom : Present in the oxapentane moiety, influencing solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amine groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting enzyme activity and cellular signaling pathways.

Cytotoxicity Studies

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation.

Case Study: Cytotoxic Effects

In a comparative study of related compounds:

  • Cell Lines Tested : HeLa (cervical cancer) and A549 (lung cancer).
  • Results : Compounds with similar structures exhibited IC50 values ranging from 50 to 200 µg/mL against these cell lines.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityIC50 values between 50 - 200 µg/mL
Enzyme InhibitionPotential urease inhibitor

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityCytotoxicity (IC50)
1,5-DimethylaminopentaneModerate150 µg/mL
N,N-DimethylaminopropylamineHigh100 µg/mL
1,4-DiaminobutaneLowNot tested

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5-Bis(methylamino)-3-oxapentane, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Amination of 3-Oxapentane Derivatives : React 1,5-dichloro-3-oxapentane with methylamine under reflux in anhydrous ethanol (24–48 hours) .
  • Schiff-Base Adaptations : Adapt ultrasonication-assisted methods (e.g., 50 mL ethanol, 4-hour reflux with stoichiometric amine/aldehyde ratios) for analogous structures to improve yield and reduce side products .

Key Optimization Parameters:

ParameterOptimal ConditionPurpose
SolventAnhydrous ethanolMinimize hydrolysis
Temperature70–80°C (reflux)Enhance reaction kinetics
Reaction Time24–48 hoursEnsure complete substitution
PurificationVacuum distillationIsolate product (bp 76–78°C at 20 mmHg)

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm methylamino (-NCH3_3) and ether (-O-) groups. Expected shifts:
    • 1^1H: δ 2.2–2.5 ppm (NCH3_3), δ 3.4–3.7 ppm (OCH2_2) .
  • X-ray Diffraction (XRD) : For single crystals, employ SHELX software (e.g., SHELXL for refinement) with MoKα radiation (λ = 0.71073 Å). Monitor unit cell parameters (e.g., monoclinic P21/n symmetry) and thermal ellipsoids .
  • Elemental Analysis : Verify C, H, N, O content against theoretical values (C6_6H16_{16}N2_2O: C 54.51%, H 12.21%, N 21.19%, O 12.09%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Follow OSHA and GHS guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors/aerosols .
  • Emergency Measures :
    • Skin Contact : Wash with soap/water for 15 minutes.
    • Eye Exposure : Rinse with water for 15 minutes; seek medical attention .
  • Storage : Keep in airtight containers away from oxidizers at <25°C .

Advanced Research Questions

Q. How does this compound perform as a ligand in coordination polymers or metal-organic frameworks (MOFs)?

Methodological Answer: The compound’s flexible ether backbone and dual amine groups enable diverse coordination modes:

  • Cadmium(II) Frameworks : Synthesize 3D MOFs by reacting with Cd(NO3_3)2_2 in DMF/water. Characterize via photoluminescence and single-crystal XRD (space group P21/n, Z=4) .
  • Copper Complexes : Form diacetatocopper complexes for hypoglycemic studies; monitor coordination via IR (shift in N-H stretching at ~3300 cm1^{-1}) .

Table: Key Coordination Parameters

Metal CenterLigand RatioApplicationStructural Features
Cd(II)1:2Photoluminescent MOFs3D framework, 1284.78 ų volume
Cu(II)1:1Pharmacological agentsSquare-planar geometry

Q. How do researchers reconcile contradictory data on the compound’s pharmacological efficacy vs. toxicity?

Methodological Answer: Address contradictions through dose-response studies and histopathological analysis:

  • Hypoglycemic Activity : Administer 10–50 mg/kg doses to rat models; measure serum glucose reduction via enzymatic assays (e.g., glucose oxidase) .
  • Toxicity Mitigation :
    • Pancreatic Histology : Observe cytoplasmic vacuolation and necrosis at >4-week exposures; adjust dosing intervals .
    • Computational Modeling : Use DFT to predict metabolic pathways (e.g., CYP450 interactions) and identify toxic metabolites .

Q. What computational methods are used to model the compound’s supramolecular interactions?

Methodological Answer: Employ hybrid quantum mechanics/molecular mechanics (QM/MM) approaches:

  • Docking Studies : Simulate binding to biological targets (e.g., insulin receptors) using AutoDock Vina. Validate with experimental IC50_{50} values .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level; calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. How can crystallographic data resolve discrepancies in reported structural parameters?

Methodological Answer: Refine XRD data with SHELX suites (e.g., SHELXL-2018):

  • Data Collection : Use Stoe IPDS diffractometer (MoKα, λ = 0.71073 Å) at 153 K to minimize thermal motion .
  • Validation Metrics :
    • R-Factors : Aim for R1 < 0.05 and wR2 < 0.15 .
    • Thermal Parameters : Ensure anisotropic displacement (Ueq_{eq}) < 0.05 Ų for non-H atoms .

Table: Crystallographic Refinement Example

ParameterValueSource
Space GroupP21/n
a, b, c (Å)5.2998, 19.4005, 12.7277
β (°)100.960
R1 (I > 2σ(I))0.033

Properties

IUPAC Name

N-methyl-2-[2-(methylamino)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-7-3-5-9-6-4-8-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPJBVRYAHYMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369226
Record name 1,5-BIS(METHYLAMINO)-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2620-27-1
Record name 1,5-BIS(METHYLAMINO)-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,5-Bis(methylamino)-3-oxapentane
1,5-Bis(methylamino)-3-oxapentane
1,5-Bis(methylamino)-3-oxapentane
1,5-Bis(methylamino)-3-oxapentane
1,5-Bis(methylamino)-3-oxapentane
1,5-Bis(methylamino)-3-oxapentane

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